Anti-HCMV Activity: Arabinosyl vs. 4′-Thio Analogs
In a direct comparative study evaluating the anti-herpesvirus activity of arabinosyl nucleosides, 2,6-diaminopurine arabinoside (ara-DAP) exhibited only marginal antiviral activity against human cytomegalovirus (HCMV). In stark contrast, its 4′-thio-substituted analog, 4′-thioarabinofuranosyl diaminopurine, demonstrated the most potent anti-HCMV activity among all compounds tested in the series [1]. This finding underscores the critical impact of the sugar moiety's 4′-substitution on antiviral potency.
| Evidence Dimension | Anti-HCMV Antiviral Activity |
|---|---|
| Target Compound Data | Marginal antiviral activity (qualitative assessment) |
| Comparator Or Baseline | 4′-thioarabinofuranosyl diaminopurine (most potent anti-HCMV activity in the series) |
| Quantified Difference | Qualitative difference: Marginal vs. Most Potent |
| Conditions | In vitro anti-HCMV assay against clinical isolates |
Why This Matters
For researchers developing anti-HCMV agents, this data differentiates ara-DAP as a relatively weak direct antiviral, guiding its use as a synthetic intermediate rather than a lead compound.
- [1] Koszalka GW, et al. Anti-herpesvirus activity profile of 4′-thioarabinofuranosyl purine and uracil nucleosides and activity of 1-β-D-2′-fluoro-4′-thioarabinofuranosyl guanine and 2,6-diaminopurine against clinical isolates of human cytomegalovirus. Antiviral Research. 1998;39(2):129-137. View Source
